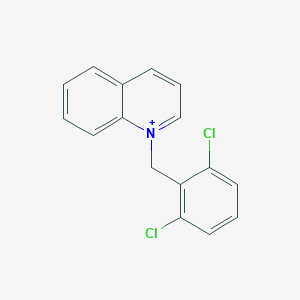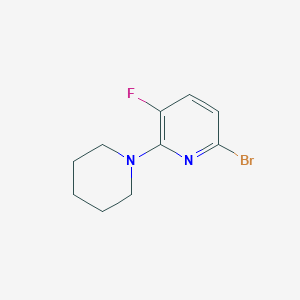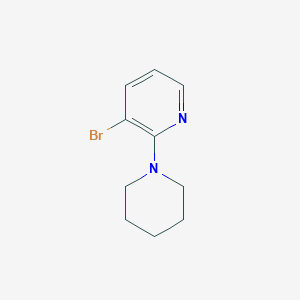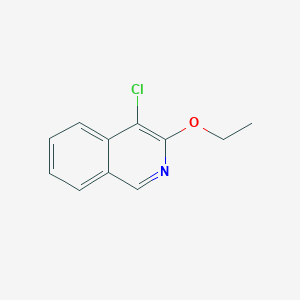
1-(2,6-dichlorobenzyl)quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)quinolinium is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,6-dichlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)quinolinium typically involves the reaction of quinoline with 2,6-dichlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the quinoline attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(2,6-dichlorobenzyl)quinolinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline or phenyl derivatives.
科学的研究の応用
1-(2,6-dichlorobenzyl)quinolinium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2,6-dichlorobenzyl)quinolinium involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the compound’s structural modifications.
類似化合物との比較
Quinoline: A parent compound with a similar core structure but lacking the 2,6-dichlorophenylmethyl group.
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness: 1-(2,6-dichlorobenzyl)quinolinium is unique due to the presence of the 2,6-dichlorophenylmethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C16H12Cl2N+ |
|---|---|
分子量 |
289.2g/mol |
IUPAC名 |
1-[(2,6-dichlorophenyl)methyl]quinolin-1-ium |
InChI |
InChI=1S/C16H12Cl2N/c17-14-7-3-8-15(18)13(14)11-19-10-4-6-12-5-1-2-9-16(12)19/h1-10H,11H2/q+1 |
InChIキー |
ZUJYBNDKBLXZSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















